Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate
Overview
Description
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is a chemical compound with the molecular formula C11H8Cl2N2O3. It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate typically involves the reaction of 6,7-dichloroquinoxaline-2,3-dione with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common in the quality assurance process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 6,7-dichloro-3-oxoquinoxaline-2-carboxylate.
Reduction: Formation of 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly for its anticancer and anti-inflammatory activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6,7-Dichloroquinoxaline-2,3-dione: A precursor in the synthesis of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate.
Ethyl 6,7-dichloroquinoxaline-2-carboxylate: Lacks the hydroxyl group present in this compound.
6,7-Dichloro-3-hydroxyquinoxaline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine atoms and a hydroxyl group makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUUAJYWVAZYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80422504 | |
Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60578-70-3 | |
Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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